molecular formula C20H27NO5 B13445356 (+)-cis,trans-Abscisic Acid-L-proline

(+)-cis,trans-Abscisic Acid-L-proline

Cat. No.: B13445356
M. Wt: 361.4 g/mol
InChI Key: IFWLZCDJPIGOIX-FQNZMDHPSA-N
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Description

(+)-cis,trans-Abscisic Acid-L-proline is a compound that combines the properties of abscisic acid and L-proline Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-proline is an amino acid known for its role in protein synthesis and structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis,trans-Abscisic Acid-L-proline typically involves the hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases. This enzymatic reaction is carried out in water, with the presence of Fe(II) ions and α-ketoglutarate as essential cofactors . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

For large-scale production, the enzymatic hydroxylation method is preferred due to its efficiency and selectivity. The process involves continuous supplementation of Fe(II) ions and α-ketoglutarate to maintain the stability of the enzyme and ensure consistent product quality . The final product is purified using silica gel chromatography, with an amino protection strategy to improve the resolution of isomer products .

Chemical Reactions Analysis

Types of Reactions

(+)-cis,trans-Abscisic Acid-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique structure of the compound, which combines the properties of abscisic acid and L-proline.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of hydroxylated derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can be carried out using various nucleophiles, such as halides or amines, under appropriate conditions to introduce new functional groups into the molecule.

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound

Mechanism of Action

The mechanism of action of (+)-cis,trans-Abscisic Acid-L-proline involves its interaction with specific molecular targets and pathways. Abscisic acid is known to bind to receptors in plant cells, triggering a cascade of signaling events that regulate various physiological processes . L-proline, on the other hand, plays a role in protein synthesis and structure, as well as in maintaining cellular redox homeostasis . The combination of these two molecules results in a compound that can modulate multiple pathways and exert diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+)-cis,trans-Abscisic Acid-L-proline is unique due to its combination of abscisic acid and L-proline, resulting in a compound with properties and potential applications that are distinct from those of its individual components. The presence of both abscisic acid and L-proline in a single molecule allows it to modulate multiple pathways and exert diverse biological effects, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

(2S)-1-[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H27NO5/c1-13(10-17(23)21-9-5-6-16(21)18(24)25)7-8-20(26)14(2)11-15(22)12-19(20,3)4/h7-8,10-11,16,26H,5-6,9,12H2,1-4H3,(H,24,25)/b8-7+,13-10-/t16-,20-/m0/s1

InChI Key

IFWLZCDJPIGOIX-FQNZMDHPSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N2CCC[C@H]2C(=O)O)/C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)N2CCCC2C(=O)O)C)O)(C)C

Origin of Product

United States

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